molecular formula C16H27N3 B12631523 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918482-00-5

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12631523
CAS No.: 918482-00-5
M. Wt: 261.41 g/mol
InChI Key: XRCSNWXYHNKXAB-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,2-dimethylpropyl group and a 2-(pyridin-2-yl)ethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2,2-dimethylpropyl)piperazine with 2-(pyridin-2-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant properties. In particular, modifications to the piperazine structure can enhance efficacy against seizures. For instance, compounds similar to 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine have been evaluated for their ability to inhibit seizures induced by maximal electroshock and pentylenetetrazole in animal models .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

CompoundED50 (mg/kg)Protective IndexNotes
This compoundTBDTBDPotential for further development
Phenytoin28.10>3.6Standard reference drug
Valproic Acid4851.6Standard reference drug

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various synthetic routes that emphasize the importance of its structural components in determining biological activity. The presence of the piperazine ring and pyridine moiety is critical for enhancing binding affinity to target receptors.

Case Study: Synthesis Process

In a study examining the synthesis of related compounds, researchers utilized a multi-step process involving the alkylation of piperazine derivatives with appropriate electrophiles . The resulting products were characterized using spectroscopic techniques and evaluated for their anticonvulsant activity.

Table 2: Synthesis Overview

StepReactantsProductsYield (%)
AlkylationPiperazine + ElectrophilePiperazine Derivative50-70
PurificationCrystallization from solventsPure Compound>90

Neurological Disorders

The compound has potential applications in treating various neurological disorders beyond epilepsy. Its structural similarities to known neuroactive compounds suggest that it may interact with neurotransmitter systems involved in mood regulation and cognition.

Research Insights

Recent studies have indicated that modifications to the piperazine structure can influence interactions with serotonin and dopamine receptors, which are crucial in the treatment of conditions such as depression and schizophrenia . The versatility of this compound opens avenues for developing novel therapeutics.

Table 3: Neuroactive Potential of Piperazine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Activity
This compoundSerotonin ReceptorTBDTBD
Similar Derivative ADopamine Receptor D2TBDTBD

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H22N2C_{15}H_{22}N_2. Its structure consists of a piperazine ring substituted with a pyridine group and a branched alkyl chain, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR can lead to reduced proliferation of cancer cells by limiting their ability to synthesize nucleotides necessary for DNA replication .

Table 1: Summary of Anticancer Activity of Piperazine Derivatives

Compound NameTarget EnzymeActivity LevelReference
Compound ADHFRHigh
Compound BTopoisomerase IIModerate
This compoundDHFRPending Evaluation-

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. They can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may lead to potential applications in treating mood disorders or neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : As mentioned, inhibition of DHFR is a key mechanism that affects cancer cell viability.
  • Receptor Interaction : The compound may interact with various receptors in the central nervous system, affecting neurotransmitter release and uptake.

Study on Antitumor Activity

A study conducted on piperazine derivatives demonstrated that certain structural modifications enhanced their cytotoxicity against various cancer cell lines. The results indicated that compounds with a piperazine core exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Neuropharmacological Assessment

In another study assessing the neuropharmacological properties of related compounds, it was found that specific piperazine derivatives exhibited anxiolytic and antidepressant-like effects in animal models. These findings suggest potential applications in psychiatric disorders .

Properties

CAS No.

918482-00-5

Molecular Formula

C16H27N3

Molecular Weight

261.41 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C16H27N3/c1-16(2,3)14-19-12-10-18(11-13-19)9-7-15-6-4-5-8-17-15/h4-6,8H,7,9-14H2,1-3H3

InChI Key

XRCSNWXYHNKXAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

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